REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:19])[N:7]([C:9]1[CH:14]=[CH:13][C:12](Br)=[C:11]([N+:16]([O-:18])=[O:17])[N:10]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2].[CH2:20]([O:22][CH2:23][O:24][C:25]1[CH:26]=[CH:27][C:28]2[O:32][C:31](B(O)O)=[CH:30][C:29]=2[CH:36]=1)[CH3:21]>>[C:1]([O:5][C:6](=[O:19])[N:7]([C:9]1[CH:14]=[CH:13][C:12]([C:31]2[O:32][C:28]3[CH:27]=[CH:26][C:25]([O:24][CH2:23][O:22][CH2:20][CH3:21])=[CH:36][C:29]=3[CH:30]=2)=[C:11]([N+:16]([O-:18])=[O:17])[N:10]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]
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Name
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(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
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Quantity
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100 mg
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)Br)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
92.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCOC=1C=CC2=C(C=C(O2)B(O)O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was prepared
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Type
|
CUSTOM
|
Details
|
followed by purification of the crude product by flash column chromatography
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Type
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CUSTOM
|
Details
|
Evaporation of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)C=1OC2=C(C1)C=C(C=C2)OCOCC)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |